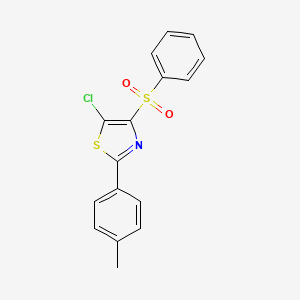
4-(Benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a benzenesulfonyl group, a chlorine atom, and a methylphenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole typically involves multiple steps. One common method starts with the preparation of a chloroacetamide derivative, which undergoes intramolecular cyclization rearrangement when treated with ammonium to form the thiazole ring . The benzenesulfonyl group is then introduced through a sulfonation reaction using benzenesulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties and ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit carbonic anhydrase IX, which plays a role in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the tumor’s metabolic processes, leading to cell death . The molecular targets and pathways involved include the binding of the sulfonyl group to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives: These compounds also contain a benzenesulfonyl group and exhibit similar chemical properties.
(4-nitrophenyl)sulfonyltryptophan: Another sulfonamide compound with distinct biological activities.
Uniqueness
4-(Benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S2/c1-11-7-9-12(10-8-11)15-18-16(14(17)21-15)22(19,20)13-5-3-2-4-6-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYQKLSYDUXUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B2965702.png)
amino}-2-methylpropanoic acid](/img/structure/B2965703.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-methylurea](/img/structure/B2965708.png)
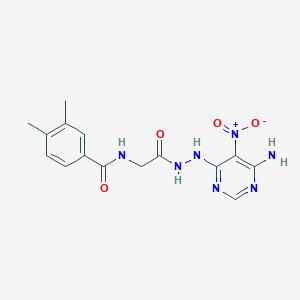
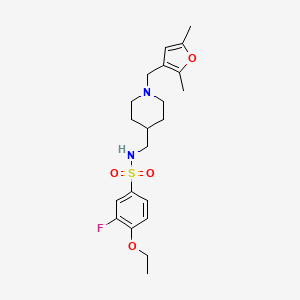
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2965712.png)
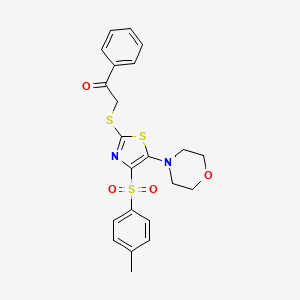
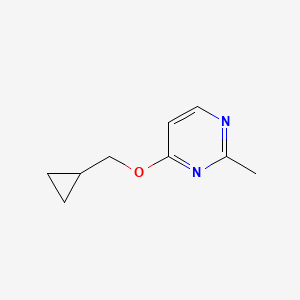
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B2965716.png)
![3-(cyclopropylmethoxy)-1-[3-(4-fluorophenoxy)benzoyl]pyrrolidine](/img/structure/B2965717.png)
![1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2965718.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2965719.png)
![4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2965720.png)
![Ethyl 5-(3-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965721.png)
